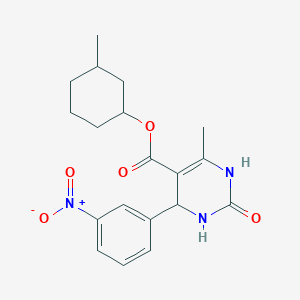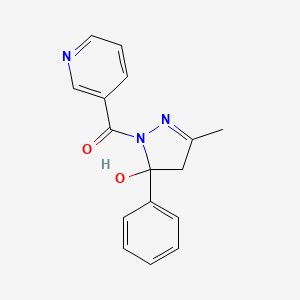![molecular formula C18H26ClNO2 B4935568 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride, also known as "AAPT" is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of beta-adrenergic receptor agonists and has been studied for its effects on various physiological and biochemical processes.
Wirkmechanismus
AAPT acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor subtype. This results in the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. The increase in cyclic AMP levels leads to relaxation of smooth muscles, which is responsible for the bronchodilatory effects of AAPT.
Biochemical and Physiological Effects:
AAPT has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, making it a potential treatment for cardiovascular diseases. Additionally, AAPT has been shown to increase glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AAPT is its specificity for the beta-2 adrenergic receptor subtype, which allows for targeted effects. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on AAPT. One direction is further exploration of its potential therapeutic applications in respiratory diseases, cardiovascular diseases, and neurodegenerative disorders. Additionally, research could focus on developing more stable derivatives of AAPT with longer half-lives, allowing for less frequent dosing. Finally, research could focus on the development of more selective beta-2 adrenergic receptor agonists with fewer side effects.
Synthesemethoden
The synthesis of AAPT involves the reaction of 1-adamantylamine with 3-bromo-1-(2-hydroxyethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, AAPT hydrochloride.
Wissenschaftliche Forschungsanwendungen
AAPT has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have bronchodilatory effects, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, AAPT has been studied for its potential use in treating cardiovascular diseases and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c20-16-3-1-2-15(7-16)17(21)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18;/h1-3,7,12-14,17,19-21H,4-6,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINNHRZCRCTMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(C4=CC(=CC=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
